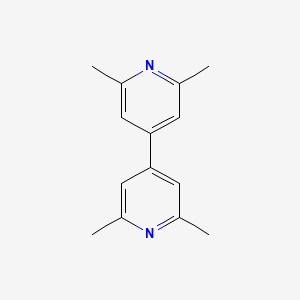

2,2',6,6'-Tetramethyl-4,4'-bipyridine

描述

Significance of Bipyridine Core Structures in Chemical Research

The bipyridine framework, particularly the 2,2'-bipyridine (B1663995) isomer, represents one of the most extensively utilized classes of ligands in coordination chemistry. nih.gov First discovered in the late 19th century, 2,2'-bipyridine (bpy) has become a cornerstone for synthetic inorganic chemists. researchgate.net Its prominence stems from its nature as a robust, bidentate chelating ligand that readily forms stable complexes with a vast array of metal ions. nih.govresearchgate.net This stability is attributed to its strong redox stability and the ease with which the core structure can be functionalized. researchgate.net

The coordination compounds formed with bipyridine have been instrumental in advancing the fundamental understanding of metal complex thermodynamics, kinetics, photochemistry, photophysics, and electrochemistry. nih.gov As neutral ligands, bipyridines form charged complexes with metal cations, a property that has been exploited in the design of materials with specific functions. researchgate.net These applications are diverse, ranging from transition-metal catalysis and photosensitizers to components of supramolecular structures and luminescent materials for photonic and optoelectronic devices. researchgate.net The ability to modify the bipyridine scaffold has also led to its use in creating building blocks for nanoscale structures and biosensors. nih.gov

Overview of Methylated Bipyridines in Contemporary Chemistry

Methylation of the bipyridine core is a common strategy to fine-tune the steric and electronic properties of the ligand. Introducing methyl groups at various positions on the pyridine (B92270) rings can significantly influence the behavior of the resulting metal complexes. For instance, the placement of methyl groups can alter the ligand's bite angle, its rotational freedom, and the accessibility of the metal center it coordinates to.

These modifications are not trivial; they are a deliberate design choice to control the reactivity and physical properties of the final complex. For example, methylated bipyridines are integral to the development of catalysts where steric bulk around the metal center is required to achieve high selectivity. They also play a role in tuning the photophysical properties of luminescent metal complexes, where changes in the ligand's electronic structure can shift emission wavelengths or enhance quantum yields. acs.org Research into compounds like 4,4',6,6'-tetramethyl-2,2'-bipyridine (B1591145) demonstrates the focus on creating ligands with specific geometries and electronic characteristics for applications in materials science and catalysis. acs.orgprepchem.com

Specific Research Importance of 2,2',6,6'-Tetramethyl-4,4'-bipyridine (TMBP)

This compound (TMBP) is a derivative of significant interest primarily due to its unique structural properties imparted by the methyl groups. Unlike the parent 4,4'-bipyridine (B149096), which is often used as a linear linker in coordination polymers, the methyl groups at the 2, 2', 6, and 6' positions of TMBP introduce substantial steric hindrance.

This steric crowding prevents the two pyridine rings from adopting a coplanar conformation. nih.govresearchgate.net Crystal structure analysis reveals that the dihedral angle between the planes of the two pyridine rings is approximately 19.48°. nih.govresearchgate.net This twisted geometry is a defining feature of TMBP and dictates its primary role in research. It is a crucial synthetic intermediate for the preparation of the ligand 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid. nih.govresearchgate.net This subsequent tetracarboxylic acid ligand is highly valued for its ability to construct robust and open coordination frameworks, often known as metal-organic frameworks (MOFs), with applications in areas like gas sorption. nih.govrsc.org The inherent non-planarity originating from the TMBP precursor is a key design element for creating three-dimensional network structures. rsc.org

The synthesis of TMBP itself can be achieved through methods such as the heating of 2,4-dimethylpyridine (B42361) over a palladium on carbon (Pd/C) catalyst. prepchem.com Detailed structural data for TMBP has been determined by X-ray crystallography, providing precise geometric parameters.

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₆N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (between pyridine rings) | 19.48 (2)° |

Data sourced from crystallographic studies. nih.govresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(2,6-dimethylpyridin-4-yl)-2,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-9-5-13(6-10(2)15-9)14-7-11(3)16-12(4)8-14/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVCNHRSEKFDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C2=CC(=NC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376222 | |

| Record name | 2,2',6,6'-TETRAMETHYL-4,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6662-72-2 | |

| Record name | 2,2',6,6'-TETRAMETHYL-4,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 ,6,6 Tetramethyl 4,4 Bipyridine

Homocoupling Reactions of Pyridine (B92270) Derivatives

Homocoupling reactions of 4-halo-2,6-dimethylpyridine derivatives are the most direct route to forming the C-C bond that links the two pyridine rings in 2,2',6,6'-tetramethyl-4,4'-bipyridine. These methods often employ transition metal catalysts, particularly nickel and palladium, to facilitate the reductive coupling process.

Nickel-Catalyzed Homocoupling

Nickel catalysis is a widely employed and effective method for the synthesis of bipyridines. The reactivity and affordability of nickel complexes make them attractive for these transformations.

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) serves as a common and inexpensive precursor for nickel-catalyzed homocoupling reactions. In the presence of a reducing agent, typically zinc powder, Ni(II) is reduced to a more reactive Ni(0) species in situ. This low-valent nickel species can then undergo oxidative addition with a 4-halo-2,6-dimethylpyridine, followed by reductive elimination to yield the desired bipyridine.

Liao and colleagues have reported a facile synthetic approach for symmetrical 2,2′-bipyridines through the Ni-catalyzed reductive coupling of 2-halopyridines, where NiCl₂·6H₂O was used without the need for external ligands, affording the products in high yields. nih.gov It is suggested that the bipyridine product itself can act as a ligand for the nickel(II) ion, promoting the smooth progression of the coupling reaction. nih.gov While this method has been successfully applied to various 2,2'-bipyridines, specific examples detailing the synthesis of this compound from 4-chloro-2,6-dimethylpyridine (B1297441) using this exact system are not extensively documented in the reviewed literature.

Table 1: Reductive Coupling with NiCl₂·6H₂O

| Starting Material | Catalyst System | Reductant | Solvent | Yield (%) | Reference |

| 2-Halopyridines | NiCl₂·6H₂O | Not Specified | Not Specified | High | nih.gov |

| 4-Chloro-2,6-dimethylpyridine | NiCl₂·6H₂O | Zinc | Not Specified | Not Specified | General Method |

Data for the specific synthesis of this compound using this method is not explicitly detailed in the provided search results.

A highly effective method for the synthesis of this compound involves the use of a nickel(II) bromide-triphenylphosphine complex, [NiBr₂(PPh₃)₂], in conjunction with tetraethylammonium (B1195904) iodide (Et₄NI) and zinc powder. nih.gov This combination of reagents provides a robust catalytic system for the homocoupling of 4-bromo-2,6-dimethylpyridine (B109321) under mild conditions. nih.gov

The reduction of NiBr₂(PPh₃)₂ by zinc generates a low-valent nickel species, and the presence of Et₄NI is crucial for the efficiency of the reaction, likely by facilitating the reductive elimination step or preventing catalyst deactivation. researchgate.net Li and coworkers have successfully employed this method to obtain this compound in high yield. nih.gov

Table 2: Homocoupling using NiBr₂(PPh₃)₂/Et₄NI/Zn

| Starting Material | Catalyst System | Reagents | Conditions | Yield (%) | Reference |

| 4-Bromo-2,6-dimethylpyridine | NiBr₂(PPh₃)₂ | Et₄NI, Zinc powder | Mild | High | nih.gov |

Palladium-Catalyzed Ullmann Type Reactions

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has been significantly improved by the use of palladium catalysts. sci-hub.se Palladium-catalyzed Ullmann-type reactions generally proceed under milder conditions and with greater functional group tolerance compared to their copper-mediated counterparts. sci-hub.se These reactions can be used for the synthesis of symmetrical biaryls, including bipyridines.

While general methods for palladium-catalyzed homocoupling of aryl halides are well-established, specific examples detailing the synthesis of this compound from a 4-halo-2,6-dimethylpyridine via a palladium-catalyzed Ullmann-type reaction are not explicitly described in the provided search results. However, the general applicability of these methods suggests it as a viable synthetic route. A typical system might involve a palladium(0) or palladium(II) precursor, a phosphine (B1218219) ligand, and a base or a reducing agent. elsevierpure.com

Bimetallic Ullmann Coupling with Copper and Palladium

The combination of both copper and palladium in a bimetallic catalytic system can offer synergistic effects in Ullmann-type couplings. Carrick and Waters reported the synthesis of 2,2′-bipyridines via a Pd-catalyzed Ullmann-type reaction that also utilized Zn and Cu(I). nih.gov This suggests a cooperative mechanism where the different metals play distinct roles in the catalytic cycle.

The palladium component is typically responsible for the oxidative addition of the aryl halide, while copper may be involved in transmetalation or reductive elimination steps. Although this bimetallic approach has been shown to be effective for bipyridine synthesis, specific protocols for the preparation of this compound from 4-halo-2,6-lutidine using a copper and palladium bimetallic system are not detailed in the available literature.

Reductive Coupling with Stoichiometric Hydrated NiCl₂ and Zn

The reductive coupling of halopyridines to form bipyridines can also be achieved using stoichiometric amounts of hydrated nickel(II) chloride, triphenylphosphine (B44618) (PPh₃), and zinc. nih.gov This method, while effective, is a classical approach that often suffers from the generation of significant amounts of byproducts due to the competing reductive dehalogenation of the starting material. The use of stoichiometric reagents also presents challenges in terms of product purification and waste management.

Despite its limitations, this method has been historically used for the synthesis of bipyridines. However, modern catalytic methods are generally preferred due to their higher efficiency and atom economy. There are no specific research findings in the provided search results that detail the application of this stoichiometric method for the synthesis of this compound from 4-iodo-2,6-lutidine.

Alternative Coupling Approaches

Alternative coupling methods provide different pathways to synthesize the target molecule, each with unique mechanisms and procedural requirements. These approaches often leverage reactive intermediates and specific catalytic conditions to achieve the desired bipyridine structure.

Wurtz Coupling for Polyhalogenated Derivatives

The Wurtz reaction, a well-established method in organic chemistry, is a coupling reaction that involves the treatment of two alkyl or aryl halides with sodium metal to form a new carbon-carbon bond. byjus.comunacademy.comquimicaorganica.org This approach is particularly useful for creating symmetrical bipyridines. mdpi.com An application of this method has been used to synthesize polyhalogenated 4,4'-bipyridines by starting with dihalopyridines. nih.govnih.gov

The general mechanism involves a metal-halogen exchange, where sodium transfers an electron to the halide, forming a radical intermediate. byjus.com This is followed by the formation of an organosodium compound, which then reacts with another halide molecule in a process resembling a nucleophilic substitution to form the dimer. quimicaorganica.orgwikipedia.org However, this method has notable drawbacks. The synthesis of bipyridine derivatives via this route may not be possible unless the pyridine ring has multiple halogen substituents, and the resulting yields are often moderate. nih.govpreprints.org The reaction conditions typically require an inert, dry environment, as sodium reacts vigorously with moisture, and unreactive aprotic solvents like tetrahydrofuran (B95107) (THF) or dioxane are used. unacademy.comwikipedia.org

Sodium Catalytic Coupling with Air Oxidation Aromatization

A significant synthetic pathway involves the direct coupling of pyridine derivatives using sodium, followed by an aromatization step. Bipyridines can be synthesized by first reacting a pyridine derivative with a sodium dispersion and subsequently treating the intermediate with an excess of an oxidizing agent. mdpi.com This method provides a valuable tool for accessing a variety of bipyridine derivatives. mdpi.com

The reaction between a pyridine derivative and sodium metal proceeds through a single-electron transfer (SET) from the sodium to the pyridine ring, generating a radical anion. mdpi.com This reactive intermediate then dimerizes to form a di-anionic dihydro-bipyridine species. This bipyridine dianion can be isolated as a salt with sodium cations. nih.gov This species, which can be described as a bis-sodium intermediate, is a key step in the formation of the bipyridine backbone before the final aromatization step. The formation of this intermediate is analogous to the initial steps of the Wurtz reaction mechanism. byjus.commdpi.com

The dihydro-bipyridine intermediate formed in the coupling step is not aromatic. To obtain the final stable this compound, an oxidation step is required to restore aromaticity. Air, or molecular oxygen, can serve as an effective and environmentally benign oxidizing agent for this purpose. yorku.ca The oxidative aromatization of dihydropyridines to their corresponding pyridine derivatives is a common and efficient transformation. ut.ac.irmdpi.com A variety of oxidizing agents can be used, but aerobic oxidation offers a green alternative. yorku.cacas.cn

Following the oxidation, the final product must be isolated and purified. Standard laboratory techniques such as extraction and crystallization are employed. elsevierpure.com For instance, the crude product can be dissolved in a suitable solvent and then allowed to crystallize, often after heating and slow cooling, to yield pure crystalline lumps of the final compound. nih.govresearchgate.net

Comparison of Synthetic Pathways

The choice of a synthetic pathway is often determined by factors such as yield, cost of reagents, and the mildness of reaction conditions. Different coupling reactions present a trade-off between these considerations.

Yield and Reaction Conditions

The synthetic routes to this compound and related bipyridines vary significantly in their efficiency and the conditions required. The Wurtz coupling applied to polyhalogenated pyridines is noted to produce only moderate yields. nih.govpreprints.org Furthermore, classical Wurtz reactions can be low-yielding due to side reactions. jk-sci.com In contrast, other modern coupling methods, such as certain nickel-catalyzed homocoupling reactions, can produce symmetrical bipyridines in high yields under mild conditions. wisc.edu

Below is a comparative table summarizing the characteristics of different synthetic pathways.

| Synthetic Pathway | Starting Materials | Key Reagents | Conditions | Yield | Limitations |

| Wurtz Coupling | Polyhalogenated Pyridines | Sodium Metal | Anhydrous, aprotic solvent (e.g., THF, Dioxane) unacademy.comwikipedia.org | Moderate nih.gov | Requires multiple halogen substituents; potential for side reactions. nih.govjk-sci.com |

| Sodium Catalytic Coupling | Pyridine Derivatives | Sodium Dispersion, Air/Oxidant | Inert atmosphere for coupling; subsequent oxidation step. mdpi.com | Variable | Can require harsh reagents or conditions depending on the specific oxidant used. |

| Nickel-Catalyzed Coupling | 2-Chloropyridine Derivatives | Ni Catalyst, Reducing Agent (e.g., Mn powder) | Often mild, ligand-free systems possible. wisc.edu | High | Catalyst can be air-sensitive; requires inert atmosphere. elsevierpure.comwisc.edu |

| Palladium-Catalyzed Coupling (e.g., Suzuki) | Bromopyridines, Pyridyl Boronic Acids | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Can require high catalyst loading and high temperatures. nih.gov | Moderate (50-65%) nih.gov | Catalyst deactivation by the bipyridine product is a common issue. nih.govpreprints.org |

Advantages and Disadvantages of Catalytic Systems

The synthesis of bipyridine derivatives, including this compound, heavily relies on transition-metal-catalyzed cross-coupling reactions. The choice of catalyst, typically based on nickel or palladium, significantly influences the efficiency, cost, and environmental impact of the synthesis.

Nickel-Catalyzed Systems: Nickel catalysts are often favored due to their lower cost compared to palladium. They have been used effectively in the homocoupling of halopyridines. For instance, this compound can be obtained in high yield through the homocoupling of 4-bromo-2,6-dimethylpyridine using a system of NiBr₂(PPh₃)₂, Et₄NI, and zinc powder under mild conditions. nih.gov Some modern nickel-based methods offer the advantage of being ligand-free, simplifying the reaction setup and reducing costs. wisc.edu

However, nickel-catalyzed reactions can have drawbacks. The use of stoichiometric amounts of reagents like hydrated NiCl₂, triphenylphosphine (PPh₃), and zinc can lead to competing reductive dehalogenation of the starting material, reducing the yield of the desired bipyridine. nih.gov Furthermore, the specific substituents on the bipyridine ligand framework can dramatically alter catalytic performance. Studies on related substituted bipyridine-ligated nickel catalysts show that bulky substituents in the 6 and 6'-positions (analogous to the methyl groups in the target molecule) can hinder the coordination of the ligand to the nickel center and result in lower turnover frequencies. nih.gov This suggests a potential disadvantage for the sterically hindered this compound system.

Palladium-Catalyzed Systems: Palladium-catalyzed reactions, such as the Negishi, Suzuki, and Stille couplings, are powerful tools for bipyridine synthesis. nih.govorgsyn.org The Negishi coupling, for example, is noted for its high yields, mild reaction conditions, and excellent tolerance for various functional groups, which are significant advantages. orgsyn.org However, palladium catalysts are generally more expensive than their nickel counterparts. wikipedia.org

Ullmann-Type Coupling: The classical Ullmann reaction, using copper catalysts, represents one of the earliest methods for forming aryl-aryl bonds. wikipedia.orgorganic-chemistry.org Its main advantage is the use of inexpensive copper. mdpi.com However, the traditional Ullmann coupling suffers from major disadvantages, including the need for harsh reaction conditions (such as high temperatures) and often providing only moderate yields. wikipedia.org While modern variations have been developed to proceed under milder conditions, the substrate scope can be limited. wikipedia.org

The following table summarizes the key advantages and disadvantages of these catalytic systems.

| Catalytic System | Catalyst Metal | Advantages | Disadvantages |

| Homocoupling | Nickel | - Lower cost catalyst. wisc.edu- High yield under mild conditions for specific substrates. nih.gov | - Product inhibition due to strong coordination. nih.gov- Potential for low yields due to side reactions (reductive dehalogenation). nih.gov- Steric hindrance from substituents can lower catalytic activity. nih.gov |

| Negishi Coupling | Palladium | - High yields. orgsyn.org- Mild reaction conditions. orgsyn.org- Good tolerance of various functional groups. orgsyn.org | - Higher catalyst cost compared to nickel or copper. wikipedia.org |

| Ullmann Coupling | Copper | - Inexpensive catalyst. mdpi.com | - Often requires harsh reaction conditions (high temperatures). wikipedia.orgorganic-chemistry.org- Yields are frequently moderate. wikipedia.org- Limited substrate scope in classical methods. wikipedia.org |

Specificity Towards 4,4'-Bipyridine (B149096) Core

The remarkable specificity in the synthesis of this compound is almost exclusively dictated by the choice of the starting material. The formation of the crucial C4-C4' bond between the two pyridine rings is a direct consequence of using a pyridine precursor that is halogenated or otherwise activated at the 4-position.

The synthesis of this compound via the nickel-catalyzed homocoupling of 4-bromo-2,6-dimethylpyridine serves as a prime example. nih.gov In this reaction, the carbon-bromine bond at the 4-position of the pyridine ring is the reactive site for the coupling reaction. The catalytic cycle facilitates the joining of two of these molecules precisely at this position, ensuring the exclusive formation of the 4,4'-bipyridine isomer.

This principle of "precursor-directed specificity" is a common theme in cross-coupling methodologies. In Negishi coupling, for instance, the reactivity of halopyridines is dependent on the position of the halogen. orgsyn.org While 2-halopyridines are highly reactive, coupling can be selectively achieved at other positions if the precursor is designed accordingly. To synthesize a 4,4'-bipyridine, a 4-halopyridine or a 4-pyridylzinc reagent is used, which directs the coupling to the desired carbon atom. orgsyn.org

Similarly, reductive coupling methods can also be employed to specifically generate the 4,4'-bipyridine core. These reactions often involve the intermolecular radical coupling of pyridine derivatives, where the reaction is guided to the 4-position to achieve the C-C bond formation. rsc.org The absence of isomeric byproducts (e.g., 2,4'- or 3,4'-bipyridines) in these targeted syntheses underscores the high specificity of the method, which is rooted in the structure of the initial pyridine building block.

Chemical Transformations and Functionalization of 2,2 ,6,6 Tetramethyl 4,4 Bipyridine

Oxidation Reactions to Carboxylic Acid Derivatives

The oxidation of the four methyl groups of 2,2',6,6'-tetramethyl-4,4'-bipyridine is a key transformation, converting the hydrocarbon-rich precursor into a highly functionalized building block, 2,2',6,6'-tetracarboxy-4,4'-bipyridine.

Conversion to 2,2',6,6'-Tetracarboxy-4,4'-bipyridine (H₄tcbp)

The compound this compound is a recognized synthetic intermediate for the preparation of 2,2',6,6'-tetracarboxy-4,4'-bipyridine, often abbreviated as H₄tcbp. researchgate.netnih.gov This tetracarboxylic acid is a crucial ligand for creating robust coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.govrsc.org The conversion is achieved through aggressive oxidation of the four benzylic methyl groups.

A convenient and established method for synthesizing H₄tcbp from this compound involves oxidation with a strong oxidizing agent. amanote.com The use of chromium trioxide (CrO₃) in concentrated sulfuric acid is a common approach for this type of transformation. google.com This reagent combination, often referred to as the Jones reagent when used in acetone, is powerful enough to oxidize alkyl side chains on aromatic rings to carboxylic acids. researchgate.net

The reaction involves heating the starting material with the oxidizing mixture. The conditions must be carefully controlled to ensure complete oxidation of all four methyl groups to achieve a high yield of the desired tetracarboxylic acid. google.com

Table 1: Representative Conditions for Chromium Trioxide Oxidation

| Parameter | Value/Description |

| Starting Material | This compound |

| Oxidizing Agent | Chromium Trioxide (CrO₃) |

| Solvent/Medium | Concentrated Sulfuric Acid (H₂SO₄) |

| Reaction Temperature | Elevated temperatures (reflux) |

| Product | 2,2',6,6'-Tetracarboxy-4,4'-bipyridine (H₄tcbp) |

While specific mechanistic studies for the oxidation of this compound are not extensively detailed in the literature, the reaction is expected to follow the general mechanism for the oxidation of benzylic carbons by chromium (VI) species in strong acid. The process is a multi-step oxidation for each of the four methyl groups.

The generally accepted mechanism involves the following key stages for each methyl group:

Initial Attack: The active oxidizing species, likely H₂CrO₄ or a related species formed from CrO₃ and H₂SO₄, attacks a C-H bond of a methyl group.

Intermediate Formation: This likely proceeds through a series of intermediates. The methyl group is sequentially oxidized to a primary alcohol (–CH₂OH), then to an aldehyde (–CHO), and finally to the carboxylic acid (–COOH).

Complete Oxidation: Given the harsh reaction conditions, the oxidation does not stop at the alcohol or aldehyde stage but is driven to completion to form the thermodynamically stable carboxylic acid. researchgate.net

The complete transformation requires the oxidation of 12 C-H bonds across the four methyl groups, highlighting the robustness of the required reaction conditions.

Formation of 2,2',6,6'-Tetracarbonyl Tetrachloride

The tetracarboxylic acid, H₄tcbp, can be further functionalized to the corresponding tetra-acid chloride, 2,2',6,6'-tetracarbonyl tetrachloride. This highly reactive compound serves as a precursor for synthesizing tetra-amides or tetra-esters. The conversion of carboxylic acids to acid chlorides is a standard transformation in organic synthesis.

A representative method for this type of conversion on a bipyridine core involves reacting the dicarboxylic acid with thionyl chloride (SOCl₂), often under reflux. scielo.br The excess thionyl chloride, which can also serve as the solvent, is typically removed by evaporation after the reaction is complete. scielo.br Applying this to H₄tcbp, the four carboxylic acid groups would react with thionyl chloride to yield the tetra-acid chloride.

Viologen Derivatives

Viologens are a class of organic compounds that are N,N'-disubstituted derivatives of 4,4'-bipyridine (B149096). wiley.comstanford.edu They are notable for their ability to undergo reversible one-electron reduction reactions, forming intensely colored radical cations, which makes them useful in applications such as electrochromic devices. wiley.com

Synthesis of Tetramethyl Viologen (this compound hydrobromide)

The synthesis of a viologen typically involves the quaternization of the nitrogen atoms of a 4,4'-bipyridine derivative with an alkylating agent, such as an alkyl halide. This results in the formation of a dicationic salt. The term "this compound hydrobromide" would refer to a simple acid-base salt where a proton is added to one or both nitrogen atoms, and it is not a viologen in the conventional sense.

A true viologen derived from this compound, for example, N,N'-dimethyl-2,2',6,6'-tetramethyl-4,4'-bipyridinium dibromide, is not described in the surveyed literature. The synthesis of such a compound is expected to be exceptionally challenging due to the significant steric hindrance imposed by the methyl groups at the 2, 2', 6, and 6' positions. These groups physically block the nitrogen atoms, impeding the approach of an alkylating agent required for the S_N2 reaction that forms the quaternary ammonium (B1175870) salt. This steric inhibition makes the N-alkylation reaction energetically unfavorable and kinetically very slow, if not impossible, under standard conditions.

Electrochemical Properties of Viologen Derivatives

The electrochemical behavior of viologen derivatives of this compound is a critical aspect of their functionality, particularly in applications such as electrochromic devices. acs.orgresearchgate.net These properties are typically investigated using techniques like cyclic voltammetry (CV), which reveals the redox potentials and reversibility of the electron transfer processes. researchgate.net

Viologens, which are N,N'-disubstituted 4,4'-bipyridinium salts, are well-known for their ability to undergo two successive one-electron reductions. nih.gov The first reduction yields a stable, colored radical cation (V•+), and the second reduction produces a neutral species (V°). The electrochemical potential at which these redox events occur is a key parameter determining their suitability for various applications. elsevierpure.com

In the case of viologens derived from this compound, the four methyl groups introduce significant steric hindrance around the pyridinium (B92312) rings. acs.orgresearchgate.net This structural feature plays a crucial role in the electrochemical properties, notably by preventing the dimerization of the radical cations, which can otherwise limit the electrochemical reversibility and stability of the system. acs.orgresearchgate.net

Detailed research findings on a specific derivative, 2,2',6,6'-tetramethyl-4,4'-bipyridinium hydrobromide ([MVH][Br]), have provided insights into its electrochemical characteristics. The cyclic voltammetry of the hexafluorophosphate (B91526) salt of this viologen, [MVH][PF6], was performed in a propylene (B89431) carbonate (PC) solution containing a supporting electrolyte. acs.orgamazonaws.com The resulting voltammogram displays two distinct and reversible redox couples, corresponding to the V²⁺/V•⁺ and V•⁺/V⁰ transitions. amazonaws.com

The steric hindrance afforded by the tetramethyl substitution contributes to the excellent cycling stability observed in electrochromic devices fabricated with this viologen, retaining a significant portion of its optical modulation after thousands of cycles. acs.orgresearchgate.net The electrochemical stability is a direct consequence of the reversible nature of the redox reactions.

Below is a data table summarizing the electrochemical data obtained from the cyclic voltammetry of a viologen derivative of this compound.

| Compound | Redox Couple | First Reduction Potential (E¹/₂) (V vs. Ag/AgCl) | Second Reduction Potential (E¹/₂) (V vs. Ag/AgCl) | Solvent | Supporting Electrolyte | Scan Rate | Reference |

|---|---|---|---|---|---|---|---|

| [MVH][PF₆] | V²⁺/V•⁺ and V•⁺/V⁰ | -0.59 | Not explicitly stated in provided context | Propylene Carbonate (PC) | 0.1M [nBu₄N][PF₆] | 100 mV/s | amazonaws.commdpi.com |

Coordination Chemistry of 2,2 ,6,6 Tetramethyl 4,4 Bipyridine

Ligand Properties and Coordination Modes

The unique characteristics of 2,2',6,6'-tetramethyl-4,4'-bipyridine as a ligand are a direct consequence of its molecular structure, which combines the rigidity of the bipyridine framework with substantial steric bulk.

Role as a Rigid Bipyridine Derivative in Coordination Chemistry

Unlike the parent 4,4'-bipyridine (B149096), which can exhibit greater conformational flexibility, this compound possesses a more rigid structure. The steric repulsion between the methyl groups at the 2, 2', 6, and 6' positions forces the two pyridine (B92270) rings out of planarity. X-ray crystallography studies have determined the dihedral angle between the least-squares planes of the two pyridine rings to be 19.48(2)°. nih.gov This twisted, non-planar conformation is a defining characteristic, making the molecule a rigid spacer in the construction of coordination polymers and frameworks. nih.gov

Steric Hindrance from Methyl Substitution

The methyl groups at the positions adjacent to the nitrogen atoms (2, 2', 6, and 6') are the primary source of steric hindrance in the molecule. nih.gov This steric bulk is a critical factor that influences how the ligand interacts with metal centers. numberanalytics.com The presence of these bulky groups can prevent the close approach of other ligands or solvent molecules to the metal ion, effectively creating a protected coordination environment. wikipedia.org This hindrance is significantly greater than that in less substituted bipyridines, such as 4,4'-dimethyl-2,2'-bipyridine (B75555) or even 6,6'-dimethyl-2,2'-bipyridine (B1328779). nih.govnih.gov

Impact on Metal Center Coordination Activity

The steric crowding from the methyl groups has a profound impact on the coordination activity of the metal center. It can prevent the formation of complexes with high coordination numbers that are typical for less hindered bipyridine ligands. For example, while unsubstituted 2,2'-bipyridine (B1663995) readily forms tris-chelated octahedral complexes with many metal ions like iron(II), sterically hindered analogues often form only bis-complexes. wikipedia.orgpublish.csiro.au The steric repulsion between ligands can lead to distorted coordination geometries, deviating significantly from ideal tetrahedral or octahedral arrangements. numberanalytics.com This distortion can, in turn, influence the electronic, magnetic, and reactive properties of the resulting metal complex. researchgate.net For instance, increased steric hindrance in iron(II) complexes can alter the ligand field splitting energy, potentially inducing a change from a low-spin to a high-spin state. publish.csiro.au

Complex Formation with Transition Metals

The significant steric demands of this compound influence the types and structures of complexes it can form with various transition metals. While specific structural data for this exact ligand with many metals are limited, valuable insights can be drawn from studies on closely related, sterically encumbered bipyridine ligands.

Iron, Cobalt, and Nickel Complexes

Direct synthesis and structural characterization of iron, cobalt, and nickel complexes with this compound are not extensively documented in the reviewed literature. However, the behavior of these metals with other sterically hindered bipyridines provides a strong basis for predicting their interactions.

Iron (Fe): Due to significant steric hindrance, ligands like 2-(2'-pyridyl)quinoline, which are analogous in steric bulk to methylated bipyridines, tend to form high-spin, pseudooctahedral bis-complexes of the type [Fe(ligand)₂X₂] (where X is a monodentate ligand) rather than the low-spin tris-complexes seen with unsubstituted bipyridine. publish.csiro.au It is therefore highly probable that this compound would follow a similar pattern, with the steric bulk preventing the coordination of a third bipyridine ligand.

Cobalt (Co): Studies on cobalt(II) with other substituted bipyridines, such as 5,5'-dimethyl-2,2'-bipyridine, have yielded both six-coordinate complexes like [Co(5,5'-dmbipy)₂(NCS)₂] and complex salts such as [Co(5,5'-dmbipy)₃][Co(NCS)₄]. nih.gov The formation of such varied structures depends heavily on reaction conditions and the specific nature of the ligand's substituents. Given the greater steric hindrance of this compound, the formation of a tris-chelated cation would be less likely than with 5,5'-dmbipy.

Nickel (Ni): Nickel-catalyzed homocoupling reactions are used to synthesize this compound itself, indicating an interaction between the ligand and nickel catalysts. nih.gov Research on nickel complexes with other bipyridines containing bulky substituents in the 6,6'-positions shows that these groups significantly impact the properties of the resulting complexes. acs.org For instance, bulky substituents can stabilize lower oxidation states like Ni(I) but may hinder or prevent coordination to Ni(0) centers. acs.org Tris-chelated nickel(II) complexes have been successfully synthesized with less hindered derivatives like 4,4'-dimethyl-2,2'-bipyridine. nih.gov

| Metal | Expected Complex Type (with 2,2',6,6'-TMBP) | Observed Geometry with Analogous Ligands | Reference |

|---|---|---|---|

| Iron(II) | Bis-complexes, e.g., [Fe(ligand)₂X₂] | Pseudooctahedral (high-spin) | publish.csiro.au |

| Cobalt(II) | Bis-complexes favored over tris-complexes | Distorted Octahedral | nih.gov |

| Nickel(II) | Bis-complexes likely; Tris-complexes sterically disfavored | Distorted Octahedral | nih.gov |

Copper(I) Complexes

Copper(I) has a strong preference for a tetrahedral coordination geometry. Its complexes with sterically hindered bipyridine ligands have been studied to understand how ligand architecture forces distortions from this ideal geometry. While the crystal structure for a Cu(I) complex with this compound was not found, a detailed study on the closely related isomer, 4,4',6,6'-tetramethyl-2,2'-bipyridyl (tmbp) , provides significant insight.

The complex bis(4,4',6,6'-tetramethyl-2,2'-bipyridyl)copper(I) perchlorate , [Cu(tmbp)₂]ClO₄, features a copper(I) center with a pseudotetrahedral environment. acs.org The steric interactions between the methyl groups on the two coordinating ligands force a significant distortion from a perfect tetrahedral geometry. acs.org This is a common feature in copper(I) complexes with bipyridyl ligands that have substituents at the 6,6'-positions. nih.gov The resulting distorted tetrahedral geometry is of interest in modeling the active sites of "blue copper" proteins, where the geometry is constrained by the protein backbone. acs.org

| Parameter | Value for [Cu(tmbp)₂]ClO₄ | Reference |

|---|---|---|

| Coordination Geometry | Pseudotetrahedral | acs.org |

| Dihedral Angle between Ligand Planes | 68° | acs.org |

| Anion Coordination | Uncoordinated | acs.org |

Ruthenium(II) Complexes

The steric bulk of the four methyl groups in this compound significantly impacts the properties of its Ruthenium(II) complexes. This steric hindrance can lead to distorted coordination geometries around the metal center. acs.org In related, sterically demanding Ru(II) polypyridyl complexes, such as those with 6,6'-dimethyl-2,2'-bipyridine, this distortion is known to weaken the metal-ligand bond. nih.gov This weakening can facilitate the photo-induced ejection of the sterically hindered ligand, a property explored for applications in photoactivated chemotherapy. nih.gov

The introduction of bulky ligands influences the efficiency of photoreactions. For instance, Ru(II) complexes with sterically demanding bidentate ligands have shown a dramatic increase in the quantum yield of pyridine exchange upon irradiation. acs.org These findings suggest that a hypothetical [Ru(bipy)₂(tmbp)]²⁺ complex (where 'bipy' is 2,2'-bipyridine) would likely exhibit unique photochemical behavior due to the significant steric strain imposed by the tmbp ligand. This strain can alter the excited-state dynamics, potentially favoring dissociative pathways over the typical luminescence observed in complexes like [Ru(bipy)₃]²⁺. acs.orgnih.gov

Palladium(II) and Platinum(II) Complexes

The this compound ligand has been successfully incorporated into dinuclear palladium(II) complexes. In one notable example, two [Pd(dien)]²⁺ units (where 'dien' is diethylenetriamine) are bridged by a single tmbp ligand, forming a tetracationic, dumbbell-shaped complex with the formula Pd₂(dien)₂(tmbp)₄. nih.govresearchgate.net X-ray crystallography of this complex revealed that it lies across a center of inversion, which forces the two pyridine rings of the bridging tmbp ligand to be parallel to each other. nih.gov This contrasts with the twisted conformation of the free ligand. The primary and secondary amine groups of the dien ligands form a three-dimensional hydrogen-bonding network with the nitrate (B79036) counter-anions in the crystal structure. nih.gov

While specific studies on Platinum(II) complexes with this compound were not found in the search results, the chemistry of related complexes provides insight. Generally, palladium(II) and platinum(II) complexes with bipyridine-type ligands tend to form square-planar geometries. nih.govnih.gov It is expected that Pt(II) would form analogous complexes to Pd(II), though differences in reaction kinetics and stability are common, with Pt(II) complexes often being more inert.

Spectroscopic and Structural Characterization of Complexes

Dihedral Angles and Crystal Packing

The crystal structure of the free this compound ligand has been determined, providing key insights into its preferred conformation. researchgate.netnih.gov Due to steric hindrance between the methyl groups on opposing rings, the molecule is not planar.

Dihedral Angle: The dihedral angle between the planes of the two pyridine rings is reported to be 19.48(2)°. researchgate.netnih.gov This twist alleviates the steric strain that would be present in a planar conformation.

Crystal Packing: In its crystalline form, the molecules are linked by weak van der Waals interactions, as no classical hydrogen bonds or π-π stacking interactions are observed. researchgate.netnih.gov

When coordinated to a metal, the ligand's conformation can change significantly. In the dinuclear palladium complex, µ-2,2',6,6'-tetramethyl-4,4'-bipyridine-κ²N1:N1'-bis[(diethylenetriamine-κ³N,N',N'')palladium(II)] tetranitrate, the tmbp ligand acts as a rigid bridge. nih.gov A key structural feature of this complex is that the two pyridine rings of the tmbp ligand are forced into a parallel arrangement, a direct consequence of the complex's crystallographic centrosymmetry. nih.gov This contrasts sharply with the ~20° dihedral angle of the free ligand.

| State | Dihedral Angle (°) | Reference |

|---|---|---|

| Free Ligand | 19.48 | researchgate.netnih.gov |

| Bridging Ligand in a Dinuclear Pd(II) Complex | 0 (Parallel) | nih.gov |

Analysis of Ligand-Field States in Metal Complexes

The methylation at the 2, 2', 6, and 6' positions of the bipyridine core has a profound effect on the electronic structure of its metal complexes, particularly influencing the ligand-field states. Ligand-field theory describes how the interaction between a metal ion and its surrounding ligands splits the degeneracy of the metal's d-orbitals. wikipedia.orglibretexts.org

The steric bulk of the methyl groups in tmbp is expected to cause an elongation of the metal-nitrogen bond length. This elongation weakens the metal-ligand interaction, thereby reducing the ligand field strength. nih.gov A weaker ligand field results in a smaller energy gap (Δo in octahedral complexes) between the t₂g and e₉* sets of d-orbitals. libretexts.org

Applications of 2,2 ,6,6 Tetramethyl 4,4 Bipyridine and Its Derivatives in Advanced Materials and Catalysis

Catalysis and Organometallic Chemistry

The unique structural and electronic properties of 2,2',6,6'-tetramethyl-4,4'-bipyridine make it a valuable ligand in the realm of catalysis and organometallic chemistry. Its derivatives are instrumental in facilitating a variety of chemical transformations.

Bipyridine derivatives are extensively utilized as fundamental components in transition-metal catalysis. rsc.org The compound this compound serves as a crucial intermediate in the synthesis of more complex ligands, such as 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid, which are then used to construct robust coordination frameworks. nih.govresearchgate.net These frameworks can house catalytically active metal centers.

The catalytic efficacy of transition metal complexes is often dictated by the ligand scaffold. For instance, ruthenium(II)-arene complexes featuring 2,2'-bipyridine (B1663995) ligands have been synthesized and studied for their potential applications. nih.gov The modular nature of these complexes allows for the tuning of their properties by modifying the bipyridine ligand. nih.gov In a general synthetic approach, a ruthenium(II)-arene dimer is reacted with the desired bipyridine derivative to yield the final complex. nih.gov

Furthermore, nickel-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. While the strong coordination of bipyridine products to the metal center can sometimes decrease catalytic activity, the development of new methods continues to expand their utility. rsc.org For example, nickel complexes with bipyridine ligands have been shown to be effective catalysts for various coupling reactions. rsc.org

The following table summarizes selected examples of transition-metal complexes involving bipyridine derivatives and their catalytic applications.

| Complex/System | Metal Center | Bipyridine Ligand | Application | Ref. |

| Ruthenium(II)-Arene Complexes | Ruthenium | 2,2'-bipyridine derivatives | Modulation of Aβ aggregation | nih.gov |

| Nickel Catalyst | Nickel | 2,2'-bipyridine derivatives | Cross-coupling reactions | rsc.org |

| Palladium Pincer Complexes | Palladium | N,N,Se-ligands with bipyridine synthesis | C-H activation and C-C coupling | rsc.org |

The quest for clean energy has propelled research into photocatalytic hydrogen production from water, and bipyridine-based ligands play a significant role in this area. While direct use of this compound is not extensively documented, its derivatives and analogous structures are key components in molecular photosensitizers and catalysts for this process.

Ruthenium-based photosensitizers, particularly those containing bipyridine ligands, are widely used to drive catalytic reactions with light energy. rsc.org However, their stability, especially in aqueous environments, can be a limiting factor. rsc.org Research has shown that modifying the bipyridine ligands can enhance the stability and efficiency of these photocatalytic systems. For example, a ruthenium tris-bipyridine complex with sulfonated phenanthroline ligands demonstrated improved stability and a two-fold increase in hydrogen production compared to the standard [Ru(bpy)₃]²⁺ system. rsc.org

Cobalt complexes with pentapyridine ligands, which are multidentate structures often incorporating bipyridine moieties, have been identified as active and long-lived catalysts for hydrogen production from neutral water. nih.gov In these systems, a photosensitizer like [Ru(bpy)₃]²⁺ absorbs light and initiates electron transfer to the cobalt catalyst, which then reduces protons to hydrogen. nih.gov The efficiency of these systems can be tuned by modifying the electronic properties of the bipyridine ligands. nih.gov For instance, extending the conjugation of the bipyridine moiety in a cobalt complex dramatically enhanced its catalytic performance for hydrogen evolution. nih.gov

Iridium-based molecular photoelectrocatalysts are also promising for hydrogen evolution. osti.gov Complexes of the type [Cp*Ir(bpy-X)L]ⁿ⁺, where bpy-X is a 4,4'-disubstituted bipyridine, can be photochemically activated to produce hydrogen. osti.gov By tuning the bipyridine ligand and reaction conditions, it is possible to achieve photoelectrocatalytic hydrogen formation at an electrochemical "underpotential," driven by visible light. osti.gov

The table below highlights key findings in photocatalytic hydrogen production using bipyridine-based systems.

| Photocatalytic System | Photosensitizer | Catalyst | Key Findings | Ref. |

| RuSPhphen/Co/HA⁻ | Na₄[Ru((SO₃Ph)₂phen)₃] | [Coᴵᴵᴵ(CR14)Cl₂]Cl | Enhanced stability and 2x higher H₂ production compared to Rubpy system. | rsc.org |

| [Ru(bpy)₃]²⁺/Co(II)-PY5Me₂/Ascorbic Acid | [Ru(bpy)₃]²⁺ | [Co(II)(OH₂)(PY5Me₂)]²⁺ | Active and long-lived catalysis for H₂ production from neutral water. | nih.gov |

| [Cp*Ir(bpy)(NCCH₃)][PF₆]₂ | Itself (photoelectrocatalyst) | Itself (photoelectrocatalyst) | H₂ evolution at an electrochemical "underpotential" driven by visible light. | osti.gov |

Bipyridine complexes of transition metals, particularly ruthenium, are well-known for their photocatalytic properties and their ability to generate singlet oxygen (¹O₂). Singlet oxygen is a highly reactive form of oxygen that has applications in photodynamic therapy and organic synthesis.

The generation of singlet oxygen typically occurs through energy transfer from the excited triplet state of a photosensitizer to ground-state molecular oxygen (³O₂). Ruthenium(II) polypyridyl complexes, including those with bipyridine ligands, are efficient photosensitizers for this process. unesp.br The quantum yield of singlet oxygen formation (ΦΔ), which is the ratio of singlet oxygen molecules produced to the number of photons absorbed, is a key measure of a photosensitizer's efficiency. nih.gov For some ruthenium polypyridyl complexes, these quantum yields can be quite high, ranging from 0.68 to 0.86. unesp.br

Furthermore, photocatalysis involving singlet oxygen can be utilized for various chemical transformations. A ruthenium-based photosensitizer was designed to have a dual function: generating singlet oxygen and activating a platinum(IV) prodrug to its active platinum(II) form, creating two independent mechanisms for killing cancer cells.

| Photosensitizer | Application | Mechanism | Ref. |

| Ruthenium(II) polypyridyl complexes | Singlet oxygen generation | Energy transfer from excited triplet state to ³O₂ | unesp.br |

| Ruthenium-based photosensitizer | Dual-action cancer therapy | Photocatalytic generation of singlet oxygen and Pt(IV) prodrug activation | researchgate.net |

| Rose Bengal | Singlet oxygen generation | Photosensitization | nih.gov |

Materials Science Applications

The rigid and well-defined coordination geometry of this compound and its derivatives makes them excellent building blocks for the construction of advanced materials with tailored properties and functions.

Bipyridines are widely used as fundamental components in the construction of supramolecular structures. rsc.org These are complex chemical systems held together by non-covalent intermolecular forces. The ability of bipyridine ligands to coordinate with various metal ions allows for the self-assembly of intricate and functional architectures such as 2D metallacycles and 3D metallacages. mdpi.com

The steric hindrance provided by the methyl groups in this compound influences the geometry of the resulting supramolecular assemblies. In the solid state, the dihedral angle between the two pyridine (B92270) rings is approximately 19.48°, a deviation from planarity caused by steric hindrance. nih.govresearchgate.net This non-planar conformation can be exploited to create specific three-dimensional structures. In the crystal structure of the parent compound, no classical hydrogen bonds or π-π stacking interactions are observed, with the molecules being held together by weaker van der Waals forces. nih.govresearchgate.net

Platinum(II) complexes with 4,4'-bipyridine (B149096) derivatives have been used to synthesize tetranuclear supramolecular coordination complexes. mdpi.com The emission properties of these complexes can be tuned by altering the length of the bridging bipyridine ligands and are also dependent on the solvent polarity. mdpi.com

This compound and its functionalized derivatives are important ligands for the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are characterized by their porous, crystalline structures, which give them high surface areas and make them suitable for applications in gas storage, separation, and catalysis.

In MOF synthesis, bipyridine ligands often act as pillars or linkers, connecting metal-based secondary building units (SBUs) into extended networks. mdpi.com The compound this compound is a precursor to 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid, a ligand used for constructing robust and open coordination frameworks. nih.govresearchgate.net The introduction of methyl groups on the bipyridine ligand can influence the porosity of the resulting MOF. For instance, the use of 5,5'-dimethyl-2,2'-bipyridine as a ligand resulted in MOFs with higher porosity compared to those with unsubstituted bipyridine, likely due to the steric hindrance of the methyl groups preventing denser packing of the SBUs. mdpi.com

Bipyridine-containing COFs are also gaining attention for their potential in photocatalysis and electrocatalysis. nih.govrsc.orgnih.gov These frameworks can be designed to incorporate catalytically active sites. For example, a COF containing bipyridine units was used as a matrix to coordinate with cobalt and iron, creating a bimetallic composite with excellent activity for the electrocatalytic oxygen evolution reaction. mdpi.comnih.gov The bipyridine units within the COF backbone serve as specific coordination sites for the metal ions. nih.gov

Similarly, metal-doped bipyridine-linked COF films have been developed as photoelectrocatalysts. rsc.org A copper-doped COF film showed enhanced photoelectrochemical oxygen reduction reaction (ORR) properties, with the copper atoms coordinated to the bipyridine sites acting as the active catalytic centers. rsc.org

The table below provides examples of MOFs and COFs constructed using bipyridine derivatives.

| Framework | Ligand(s) | Metal/Function | Key Feature | Ref. |

| Mn-based MOF | 5,5'-dimethyl-2,2'-bipyridine, 2,5-thiophenedicarboxylate | Manganese | Increased porosity due to steric hindrance of methyl groups. | mdpi.com |

| Co/Fe-based COF | 2,2'-Bipyridine-5,5'-diamine, 2,4,6–trihydroxybenzene–1,3,5–tricarbaldehyde | Cobalt, Iron | Electrocatalytic oxygen evolution reaction. | mdpi.comnih.gov |

| Cu-doped COF film | Bipyridine-based linker | Copper | Photoelectrocatalytic oxygen reduction reaction. | rsc.org |

| Zr-based MOF | 2,2′-bipyridine-5,5′-dicarboxylic acid | Zirconium, Palladium | Recyclable catalysis for Suzuki-Miyaura cross-coupling. | rsc.org |

Electrochromic Devices (ECDs)

The quest for high-performance and durable electrochromic devices (ECDs) has led to the exploration of various organic materials, with viologens (N,N'-disubstituted-4,4'-bipyridinium salts) being prominent candidates due to their distinct color changes upon redox reactions. However, their application, especially in cost-effective and safe aqueous solvents, has been hampered by issues such as dimerization of the radical cations, which leads to poor electrochemical reversibility and limited device lifetime. A derivative of this compound has been engineered to address these challenges.

Enhanced Electrochemical Reversibility in Aqueous Solvents

A significant advancement in aqueous ECDs has been achieved through the development of a tetramethyl viologen, specifically this compound hydrobromide ([MVH][Br]). acs.orgnih.gov The core issue with traditional viologens in aqueous solutions is the formation of dimers during the electrochromic process, which compromises their reversibility. acs.org The strategic placement of four methyl groups on the 2,2',6,6' positions of the 4,4'-bipyridine core introduces substantial steric hindrance. acs.orgnih.gov This steric bulk effectively prevents the dimerization of the viologen radicals, a common failure mechanism in aqueous electrolytes. acs.org

Table 1: Performance of [MVH][Br]-based Aqueous Electrochromic Device

| Property | Value | Reference |

|---|---|---|

| Optical Modulation Retention | 95.48% after 5000 cycles | acs.orgnih.gov |

| Solvent | Aqueous | acs.org |

UV Polymerization Properties

A notable and advantageous characteristic of the this compound-derived viologen is its inertness to UV polymerization. acs.orgnih.gov This property is particularly valuable for the fabrication of advanced ECDs, such as those based on hydrogels. Hydrogels can serve as solid-state electrolytes, offering improved safety and mechanical flexibility. The in-situ polymerization of a hydrogel electrolyte within an ECD assembly is a common fabrication technique. However, many electrochromic materials can be degraded or altered by the UV radiation used to initiate polymerization.

The tetramethyl viologen, [MVH][Br], was found to be impervious to this process. acs.orgnih.gov This unique stability allows for the in-situ UV polymerization of a hydro-ionic hybrid gel without compromising the electrochromic performance of the viologen. acs.org This has been successfully demonstrated through the creation of a bichromatic ECD, which showcases the potential for developing high-mechanical-performance hydrogel-based ECDs. acs.orgnih.gov This finding opens new avenues for the fabrication of robust and versatile electrochromic systems.

Photosensitizers in Energy Conversion

Photosensitizers are crucial components in energy conversion systems like dye-sensitized solar cells (DSSCs), where they absorb light and initiate the process of converting solar energy into electrical energy. Bipyridine-based ligands are frequently used in the molecular structure of photosensitizers, often in the form of ruthenium or other metal complexes. The substitution on the bipyridine ligands can significantly influence the performance of the solar cell. While direct applications of this compound as a primary photosensitizer are not extensively documented, the influence of methyl substitutions on related bipyridine ligands provides insights into its potential role.

Improvement of Solar Cell Efficiency

The efficiency of DSSCs can be enhanced by modifying the chemical structure of the photosensitizing dye. In related bipyridine complexes used in DSSCs, the introduction of methyl groups has been shown to be beneficial. For instance, the use of 6,6'-dimethyl-2,2'-bipyridine (B1328779) in copper-based redox shuttles for DSSCs has led to a remarkable power conversion efficiency of 10.3%. rsc.org The presence of methyl groups can provide sufficient steric hindrance to prevent the close approach of the redox mediator to the semiconductor surface, thereby reducing undesirable electron recombination. nih.gov

Table 2: Efficiency of DSSCs with Methylated Bipyridine Derivatives

| Bipyridine Derivative in Redox Shuttle | Power Conversion Efficiency (PCE) | Reference |

|---|

Normalizing Effect on Charge Density in Photoelectrochemical Cells

The distribution of charge density in the excited state of a photosensitizer is a critical factor for efficient electron injection into the semiconductor's conduction band. The electronic properties of bipyridine ligands can be tuned by the addition of substituents. While specific studies on the charge density normalization by this compound are not available, the electron-donating nature of methyl groups is known to affect the electronic structure of the bipyridine ring.

In related ruthenium-bipyridyl complexes, the localization of the excited state and the charge transfer characteristics are influenced by the substituents on the ligands. nih.gov The electron-donating methyl groups in this compound would increase the electron density on the pyridine rings. This modification of the electronic structure could potentially influence the metal-to-ligand charge transfer (MLCT) properties in a metal complex, which is a key process in the functioning of a photosensitizer. ias.ac.in The steric properties of the tetramethyl substitution can also play a role in the geometry of the resulting metal complex, which in turn affects the charge separation and recombination dynamics. researchgate.net

Precursors for Other Functional Materials

Beyond its direct applications, this compound serves as a valuable synthetic intermediate for the creation of more complex and functional molecules. Its inherent structure, featuring reactive sites and specific steric properties, makes it a useful building block in materials synthesis.

One of the key uses of this compound is as a precursor for the synthesis of the ligand 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid. This tetracarboxylic acid derivative is particularly useful for constructing robust and open coordination frameworks, also known as metal-organic frameworks (MOFs). The methyl groups of the precursor can be oxidized to carboxylic acid groups, yielding a multi-functional ligand capable of coordinating with metal ions in multiple directions to form extended, porous structures. These frameworks have potential applications in gas storage, separation, and catalysis.

Advanced Research Directions and Future Perspectives

Computational Studies and Theoretical Modeling

Theoretical modeling provides invaluable insights into the electronic and structural properties of 2,2',6,6'-tetramethyl-4,4'-bipyridine, guiding experimental work and predicting its behavior in various chemical environments.

Quantum chemical calculations are pivotal in understanding the fundamental properties of this compound. A key structural feature of the molecule is the dihedral angle between its two pyridine (B92270) rings. X-ray crystallography studies have determined this angle to be 19.48(2)°. nih.govresearchgate.net This non-planar conformation is a direct result of the steric hindrance from the methyl groups at the 2, 2', 6, and 6' positions. nih.govresearchgate.net

Theoretical methods, such as Density Functional Theory (DFT), can be employed to model this structure and calculate key electronic parameters. These calculations can accurately predict the dihedral angle and provide a detailed analysis of the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and vibrational frequencies. This theoretical data is crucial for predicting the molecule's reactivity, its potential as a ligand, and its photophysical properties.

Table 1: Crystallographic Data for this compound nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₁₆N₂ |

| Molecular Weight | 212.29 |

| Crystal System | Tetragonal |

| Dihedral Angle | 19.48 (2)° |

| Hydrogen Bonds | None |

| π–π Interactions | None |

While specific molecular docking studies involving this compound are not yet prevalent in the literature, this area represents a significant avenue for future research. Molecular docking simulations could be used to explore the binding affinity and interaction modes of this compound or its metallic complexes with biological macromolecules. Such studies could investigate its potential in the rational design of enzyme inhibitors or as a structural scaffold for new therapeutic agents, where its rigid and sterically defined conformation could be advantageous.

Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of this compound has evolved from classical methods to more efficient and sustainable approaches. Modern synthetic chemistry aims to achieve high yields under milder conditions, aligning with the principles of green chemistry.

A notable advancement is the nickel-catalyzed homocoupling of 4-bromo-2,6-dimethylpyridine (B109321). mdpi.com This method, utilizing a catalyst system of NiBr₂(PPh₃)₂, tetraethylammonium (B1195904) iodide (Et₄NI), and zinc powder, proceeds under mild conditions to afford the target compound in high yield. mdpi.com This approach offers an efficient alternative to traditional Wurtz or Ullmann couplings, which often require harsh conditions. The development of reusable catalysts for this transformation is a key objective for making the process more practical and sustainable. mdpi.com

Development of New Catalytic Systems

While this compound itself is primarily a ligand, it serves as a critical building block for creating sophisticated catalytic systems. The steric bulk of the methyl groups is a defining feature that can be exploited to control the selectivity and activity of metal complexes.

Future research is directed towards incorporating this ligand into metal complexes for applications in catalysis. The steric hindrance can create specific pockets around a metal center, influencing substrate access and promoting selective transformations. Furthermore, its derivative, 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid, is used to construct coordination polymers that can function as heterogeneous catalysts. nih.govresearchgate.netrsc.org These materials offer the advantages of stability and recyclability, making them attractive for industrial applications.

Exploration in Emerging Material Science Fields

In material science, this compound is a valuable synthetic intermediate for constructing advanced functional materials, particularly Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netbldpharm.com The compound is a precursor to the ligand 4,4'-bipyridine-2,2',6,6'-tetracarboxylic acid (H₄bptca). nih.govresearchgate.net

This tetracarboxylic acid ligand has been successfully used to build novel coordination polymers with various metal ions, including manganese (Mn), nickel (Ni), and cobalt (Co). rsc.org For instance, hydrothermal reactions of H₄bptca with these metals have yielded materials with distinct topologies:

A 2D double-layer structure with manganese. rsc.org

A 3D framework with open channels when complexed with nickel or cobalt. rsc.org

These materials exhibit interesting properties, such as water sorption and unique magnetic behaviors, opening up possibilities for their use in gas storage, separation, and as magnetic materials. rsc.org

Structure-Activity Relationship Studies in Coordination Chemistry

Understanding the relationship between the structure of this compound and its coordination behavior is essential for designing functional metal-based systems. The dominant structural feature is the steric clash of the four methyl groups, which forces the pyridine rings into a twisted arrangement in the free state. nih.gov

This inherent steric hindrance dictates how the ligand interacts with metal ions. It can influence the coordination geometry, the stability of the resulting complex, and its subsequent reactivity. For example, it has been used as a rigid, linear, exo-bidentate bridging ligand to join two palladium (Pd) centers, forming a discrete dinuclear complex. nih.gov In this complex, the pyridine rings are forced into a parallel orientation, demonstrating how coordination can overcome the intrinsic twist of the free ligand. nih.gov Investigating how systematic changes to the bipyridine core affect the properties of the resulting complexes is a key area of study. mdpi.com

常见问题

Basic Research Questions

Q. What are the most efficient synthetic routes for 2,2',6,6'-tetramethyl-4,4'-bipyridine, and how do yields compare across methods?

- Methodology :

- Homocoupling : 4-Bromo-2,6-dimethylpyridine undergoes homocoupling using NiBr₂(PPh₃)₂, Et₄NI, and Zn powder under mild conditions, yielding ~69% .

- Oxidative Coupling : Improved yields (85%) for intermediates like 4,4'-dicarboxy-2,2'-bipyridine are achieved via dichromate oxidation of 4,4'-dimethyl-2,2'-bipyridine .

- Steric Considerations : Methyl groups at 2,2',6,6' positions hinder electrophilic substitution, favoring coupling over direct functionalization .

Q. How can spectroscopic and crystallographic methods characterize this compound and its metal complexes?

- Techniques :

- NMR : Methyl proton signals at δ ~2.5 ppm confirm substitution patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves steric distortions in metal complexes, such as Re(bipy-CH₂OH)(CO)₃Cl .

- Electrochemical Analysis : Cyclic voltammetry identifies redox potentials influenced by methyl groups (e.g., −1.2 V vs. Ag/AgCl for Co³⁺/²⁺ complexes) .

Q. Why is this compound a preferred ligand in coordination chemistry?

- Key Properties :

- Steric Effects : Methyl groups stabilize octahedral geometry in metal complexes (e.g., Cu, Ru) by preventing axial ligand binding .

- Electronic Tuning : Methyl substitution lowers ligand π-accepting ability, altering metal-to-ligand charge transfer (MLCT) in photochemical studies .

Advanced Research Questions

Q. How do steric and electronic effects of this compound impact catalytic activity in comparison to 4,4'-substituted analogs?

- Case Study :

- Electrocatalysis : Re complexes with 6,6'-dimethyl-2,2'-bipyridine show reduced CO₂ reduction activity compared to 4,4'-functionalized ligands due to hindered proton relay accessibility .

- Water Oxidation : 6,6'-Dihydroxy analogs facilitate proton-coupled electron transfer (PCET), while 4,4'-disubstituted ligands are inactive .

- Contradictions : Methyl groups enhance stability but may suppress reactivity in sterically sensitive reactions .

Q. What experimental strategies resolve contradictions in electrochemical data for methyl-substituted bipyridine complexes?

- Approach :

- Solvent Effects : Compare acetonitrile (low dielectric) vs. aqueous buffers to isolate steric vs. electronic contributions .

- Computational Modeling : Density Functional Theory (DFT) with exact-exchange functionals (e.g., B3LYP) predicts redox potentials and MLCT transitions .

Q. How can photophysical properties of this compound complexes be optimized for solar energy applications?

- Design Principles :

- DSSCs : Heteroleptic Cu(I) complexes with methyl-substituted bipyridines exhibit improved light absorption (λₐᵦₛ ~450 nm) but require co-sensitizers for charge injection .

- Luminescence : Eu(III) complexes show enhanced emission lifetimes (~1.2 ms) when paired with methylated ligands due to reduced non-radiative decay .

Q. Why do conflicting reports exist on the biological activity of this compound derivatives?

- Analysis :

- Iron Chelation : Dihydroxamic acid derivatives (e.g., 6,6'-dihydroxamic-2,2'-bipyridine) bind Fe(III) with high affinity (log β ~25), but in vivo efficacy varies due to membrane permeability .

- Antitumor Activity : Rhodium complexes with methylated ligands show cytotoxicity (IC₅₀ ~5 µM) in vitro but poor selectivity in hypoxia-resistant cell lines .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。